3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide
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Overview
Description
3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanimidamide (CBPP) is a compound with a wide range of scientific research applications. It is a member of the pyrazole family, a group of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. CBPP is a versatile compound with a variety of properties and uses, including its ability to act as a substrate for enzymes, its ability to bind to proteins, and its ability to act as a catalyst in various chemical reactions. CBPP is also known for its antioxidant, antifungal, and antibacterial properties.
Scientific Research Applications
Synthesis and Biological Activity
Recent research has explored the synthesis of pyrazole derivatives and their biological activity. Pyrazoles, including structures related to 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanimidamide, are known for their antimicrobial, anticancer, and antiviral properties. They serve as key intermediates in the development of compounds with potential therapeutic applications.
Antimicrobial and Anticancer Agents
The synthesis of pyrazole derivatives, including those combined with chitosan to form Schiff bases, has shown significant antimicrobial activity against various bacterial and fungal strains. Additionally, some derivatives exhibit promising anticancer activities, indicating their potential as chemotherapeutic agents (Hamed et al., 2020).
Cell Cycle Inhibition
Novel pyrazole derivatives have been designed as inhibitors of cell cycle kinases, showcasing the ability to modulate cell cycle progression and induce apoptosis in cancer cells. This highlights their potential application in cancer therapy, aiming to develop safer and more efficient anticancer drugs (Nițulescu et al., 2015).
Synthetic Routes and Chemical Properties
Studies have focused on developing new and efficient synthetic routes for pyrazole derivatives, including methods that are environmentally benign. These efforts aim to optimize the synthesis process, making it more suitable for industrial production while exploring the chemical and biological properties of the synthesized compounds (Liu, Xu, & Xiong, 2017).
properties
IUPAC Name |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c11-9(12)5-4-8-6-13-14-10(8)7-2-1-3-7/h6-7H,1-5H2,(H3,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKYQUQXFKAUJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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